molecular formula C16H23N3O3 B2807044 N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008066-54-3

N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B2807044
CAS No.: 1008066-54-3
M. Wt: 305.378
InChI Key: VMUWEBKHBCGPMI-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a butoxyphenyl group and a piperazinone moiety, which are linked through an acetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: The starting material, 2-butoxyaniline, is reacted with an appropriate acylating agent to form the butoxyphenyl intermediate.

    Piperazinone Formation: The intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinone moiety.

    Acetamide Linkage Formation: Finally, the piperazinone intermediate is coupled with an acetic acid derivative to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives or compounds containing piperazinone moieties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the butoxyphenyl group and the piperazinone moiety, which may confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWEBKHBCGPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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